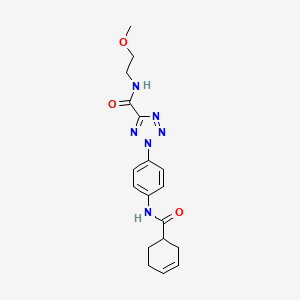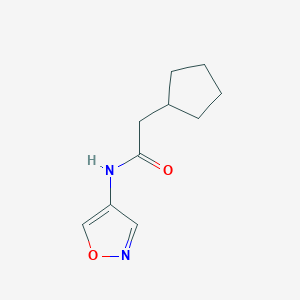![molecular formula C24H24N6O3 B2411415 5-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2-phenylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one CAS No. 1021078-84-1](/img/structure/B2411415.png)
5-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2-phenylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles . It has been studied as a ligand for Alpha1-Adrenergic Receptor, which is a major therapeutic target for the treatment of numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .
Scientific Research Applications
Synthesis and Antimicrobial Activities
Research on derivatives of 1,2,4-triazole, which share structural similarities with the requested compound, demonstrates their potential in antimicrobial applications. A study by Bektaş et al. (2007) involved synthesizing novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives and evaluating their antimicrobial activities. Some of these derivatives exhibited moderate to good activities against various microorganisms, highlighting the utility of such compounds in developing new antimicrobial agents Bektaş, H., Karaali, N., Sahin, D., Demirbaş, A., Karaoglu, S., & Demirbas, N. (2007). Molecules, 15(4), 2427-2438.
Alpha(1)-adrenoceptor Antagonists
Compounds structurally related to the requested molecule have been studied for their potential as alpha(1)-adrenoceptor antagonists. A study by Betti et al. (2002) focused on designing and synthesizing new imidazo-, benzimidazo-, and indoloarylpiperazine derivatives based on a three-dimensional pharmacophore model for alpha(1)-AR antagonists. These compounds showed significant alpha(1)-AR affinity and selectivity, contributing to the understanding of the structure-activity relationship in arylpiperazine compounds Betti, L., Botta, M., Corelli, F., Floridi, M., Giannaccini, G., Maccari, L., Manetti, F., Strappaghetti, G., Tafi, A., & Corsano, S. (2002). Journal of Medicinal Chemistry, 45(17), 3603-3611.
Bioactive Mannich Bases with Piperazines
A study by Gul et al. (2019) synthesized new Mannich bases incorporating piperazine structures and evaluated their cytotoxic/anticancer and carbonic anhydrase inhibitory effects. Some compounds exhibited significant activity, suggesting potential applications in designing novel anticancer agents and enzyme inhibitors Gul, H., Tuğrak, M., Gul, M., Mazlumoglu, S., Sakagami, H., Gulcin, İ., & Supuran, C. (2019). Bioorganic Chemistry, 90, 103057.
Adenosine Receptor Affinity
Compounds with a pyrazolo[4,3-d]pyrimidine core, similar to the requested compound, have been investigated for their affinity towards human adenosine receptors. A study by Squarcialupi et al. (2017) synthesized derivatives targeting adenosine A1 and A2A receptor subtypes, finding some compounds with good affinity and selectivity. This research contributes to the development of targeted therapies for conditions mediated by adenosine receptors Squarcialupi, L., Betti, M., Catarzi, D., Varano, F., Falsini, M., Ravani, A., Pasquini, S., Vincenzi, F., Salmaso, V., Sturlese, M., Varani, K., Moro, S., & Colotta, V. (2017). Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 248-263.
Mechanism of Action
Target of Action
The primary target of this compound is the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Mode of Action
The compound interacts with its target, the α1-AR, by binding to it. The binding affinity of the compound to α1-AR is in the range from 22 nM to 250 nM . This interaction results in the activation or blockade of these receptors, which is a major therapeutic approach for the treatment of numerous disorders .
Biochemical Pathways
The activation or blockade of α1-ARs affects various biochemical pathways. These receptors are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . They are associated with numerous neurodegenerative and psychiatric conditions .
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied. The in silico docking and molecular dynamics simulations, binding data together with ADME calculations identified the promising lead compounds . The compound exhibited an acceptable pharmacokinetic profile to the advanced investigation as the potential alpha1-adrenergic receptor antagonists .
Result of Action
The molecular and cellular effects of the compound’s action are primarily seen in the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate . This results in the treatment of numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .
properties
IUPAC Name |
5-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-2-phenylpyrazolo[1,5-d][1,2,4]triazin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N6O3/c1-33-22-10-6-5-9-20(22)27-11-13-28(14-12-27)23(31)16-29-24(32)21-15-19(26-30(21)17-25-29)18-7-3-2-4-8-18/h2-10,15,17H,11-14,16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDEAOKYXQFPZRE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)CN3C(=O)C4=CC(=NN4C=N3)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2Z)-2-[(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B2411332.png)
![N-benzyl-2-{[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetamide](/img/structure/B2411333.png)
![(E)-({4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]phenyl}methylidene)[(3-methoxyphenyl)methoxy]amine](/img/structure/B2411334.png)
![6-Ethyl-7-hydroxy-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]chromen-2-one](/img/structure/B2411335.png)

![2-(4-Bromophenyl)-4-{[3-(trifluoromethyl)benzyl]thio}pyrazolo[1,5-a]pyrazine](/img/structure/B2411340.png)


![2-Amino-6-nitrobenzo[d]thiazol-4-ol](/img/structure/B2411345.png)
![3-Ethyl-8-(thiophen-2-ylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2411349.png)
![5'-Chloro-1'-(2-(2-methoxyphenoxy)ethyl)spiro[[1,3]dioxane-2,3'-indolin]-2'-one](/img/structure/B2411351.png)
![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(thiophen-2-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2411352.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2411353.png)
